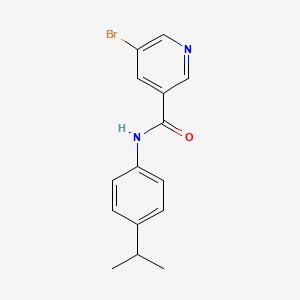

5-bromo-N-(4-isopropylphenyl)nicotinamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nicotinamide derivatives involves multiple steps, including bromination, amidation, and specific substitutions at the nicotinamide moiety. A related synthesis process describes the conversion of 5-bromo-nicotinic acid into 5-bromo-nicotinonitrile through a series of reactions involving chlorination, reaction with ammonium aqueous, and oxidation, yielding significant insights into the chemical pathways that might be involved in synthesizing derivatives like "5-bromo-N-(4-isopropylphenyl)nicotinamide" (Chen Qi-fan, 2010).

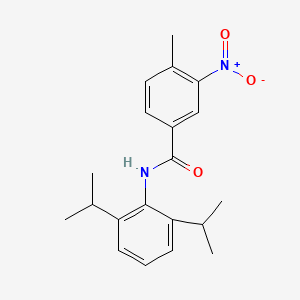

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including "5-bromo-N-(4-isopropylphenyl)nicotinamide," is characterized by the presence of a pyridine ring substituted with an amide group. X-ray diffraction and spectroscopic methods such as FT-IR and NMR are commonly employed to characterize the structures of such compounds, revealing the configuration of the bromo and isopropylphenyl groups relative to the nicotinamide core (J. Halaška et al., 2016).

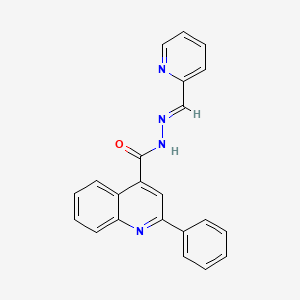

Chemical Reactions and Properties

Nicotinamide derivatives participate in a variety of chemical reactions, including hydrogen bonding and coordination in supramolecular assemblies. For instance, nicotinamide acts as a supramolecular reagent in the synthesis of copper(II) complexes, demonstrating its ability to engage in complex chemical interactions (J. Halaška et al., 2016). These properties are indicative of the potential reactivity and interactions of "5-bromo-N-(4-isopropylphenyl)nicotinamide" in various chemical environments.

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by substitutions on the nicotinamide ring. These properties are crucial for understanding the compound's behavior in different solvents and conditions, which can be inferred from studies on similar nicotinamide compounds.

Chemical Properties Analysis

The chemical properties of "5-bromo-N-(4-isopropylphenyl)nicotinamide" can be deduced from its functional groups. The bromo group is likely to make the compound more reactive in electrophilic substitution reactions, while the isopropylphenyl group could affect its hydrophobicity and interactions with biological molecules. The presence of the nicotinamide moiety suggests potential roles in mimicking nicotinamide adenine dinucleotide (NAD+) in enzymatic reactions, offering insights into its chemical behavior and interactions (K. Pankiewicz et al., 1993).

Applications De Recherche Scientifique

Synthesis and Biological Activity

5-bromo-N-(4-isopropylphenyl)nicotinamide is a chemical compound that can be synthesized through various chemical reactions, including bromination and coupling processes. While the specific compound 5-bromo-N-(4-isopropylphenyl)nicotinamide itself was not directly mentioned in the retrieved literature, related compounds and their applications in scientific research offer insights into potential areas of interest. For example, the synthesis and antiprotozoal activity of aza-analogues of furamidine, involving bromination and Suzuki coupling processes, demonstrate the potential of brominated nicotinamide derivatives in developing treatments against Trypanosoma and Plasmodium species, highlighting their relevance in medicinal chemistry and drug development (Ismail et al., 2003).

Supramolecular Chemistry

Nicotinamide has been utilized as a supramolecular reagent in the synthesis of copper(II) halogenobenzoate complexes, demonstrating its versatility in forming hydrogen-bonded supramolecular arrays. This research illustrates nicotinamide's role in the development of complex structures with potential applications in materials science and coordination chemistry (Halaška et al., 2016).

Biochemical Applications

In the biochemical field, nicotinamide derivatives have been explored for their potential in creating fluorescent analogs of coenzymes, such as nicotinamide adenine dinucleotide (NAD+), which are crucial for studying metabolic and enzymatic processes. These derivatives can serve as tools for biochemical research, enabling the investigation of enzyme-catalyzed reactions and cellular metabolism (Barrio et al., 1972).

Pharmacological Implications

Furthermore, nicotinamide and its derivatives have been investigated for their pharmacological properties, including their roles as vitamin B3 amides in treating various diseases and as potential agents in stem cell research for promoting cell survival and differentiation. This suggests that brominated derivatives like 5-bromo-N-(4-isopropylphenyl)nicotinamide could have pharmacological applications worth exploring (Meng et al., 2018).

Orientations Futures

While specific future directions for 5-bromo-N-(4-isopropylphenyl)nicotinamide are not available, research on similar compounds, such as nicotinamide mononucleotide (NMN), suggests potential applications in the treatment of various diseases . NMN has shown promise in the prevention of and protection from various ocular diseases, especially in the elderly or patients with reduced NAD+ pool in the skin due to internal or external stressors .

Propriétés

IUPAC Name |

5-bromo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O/c1-10(2)11-3-5-14(6-4-11)18-15(19)12-7-13(16)9-17-8-12/h3-10H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRXHZZIANOXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(4-isopropylphenyl)nicotinamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-difluorobenzyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526440.png)

![4-[hydroxy(4-nitrophenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526447.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B5526450.png)

![{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5526455.png)

![N'-(3,4-dimethylphenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5526458.png)

![3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanenitrile](/img/structure/B5526466.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5526472.png)

![2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate](/img/structure/B5526483.png)

![(1R*,5R*)-6-[5-(hydroxymethyl)-2-furoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5526492.png)